

1H NMR spectrum of heptanal bisulfite adduct.

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Compound of Interest

Compound Name: *Heptanal sodium bisulfite*

Cat. No.: *B083196*

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An In-depth Technical Guide to the 1H NMR Spectrum of the Heptanal Bisulfite Adduct

Introduction

For researchers, scientists, and professionals in drug development, the purification of aldehydes can be a significant challenge due to their reactivity and potential for instability. A robust and effective method for the purification of aldehydes is the formation of bisulfite adducts. This reaction is reversible and yields a stable, often crystalline, solid that can be easily separated from non-carbonyl-containing impurities.[1][2] Heptanal, a seven-carbon aliphatic aldehyde, is a relevant model compound for understanding this process.

This technical guide provides a detailed analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of the heptanal bisulfite adduct, also known as sodium 1-hydroxyheptane-1-sulfonate.[3] A thorough understanding of the spectral changes that occur upon adduct formation is crucial for monitoring the reaction, confirming the structure of the product, and assessing its purity.

Structural Elucidation via 1H NMR Spectroscopy

The formation of the heptanal bisulfite adduct involves the nucleophilic addition of a bisulfite ion to the carbonyl carbon of heptanal. This process results in the conversion of the sp²-hybridized aldehyde carbon into an sp³-hybridized carbon, which is bonded to a hydroxyl group and a sulfonate group.[4] This structural transformation leads to significant and predictable changes in the 1H NMR spectrum.

The most notable change is the disappearance of the characteristic aldehyde proton signal of heptanal, which is typically observed as a triplet in the highly deshielded region of the spectrum, around 9.6-10.0 ppm.^{[4][5]} In its place, a new signal emerges that corresponds to the proton on the carbon atom bearing the newly formed hydroxyl and sulfonate groups (the α -proton). This proton appears in a region significantly upfield from the original aldehyde proton.^[4]

Furthermore, the protons on the carbon adjacent to the original carbonyl group (the β -protons) also experience a change in their chemical environment, resulting in a shift in their resonance. The remaining protons of the alkyl chain are less affected but may show minor shifts.

Data Presentation: ^1H NMR Chemical Shift Comparison

The following table summarizes the expected ^1H NMR chemical shifts for heptanal and its bisulfite adduct. The data for the adduct are based on typical values for similar aldehyde-bisulfite adducts, as specific high-resolution spectra for the heptanal adduct are not extensively published.^[4]

Proton Assignment	Heptanal Chemical Shift (δ , ppm)	Heptanal Bisulfite Adduct Chemical Shift (δ , ppm)	Key Observations
Aldehydic Proton (-CHO)	~9.77 (triplet)[6]	N/A	Disappearance of the aldehyde proton signal is a key indicator of adduct formation.[4]
α -Proton (-CH(OH)SO ₃ Na)	N/A	~4.0 - 5.0	Appearance of a new signal in this region confirms the formation of the adduct. The exact shift is dependent on the solvent.[4]
β -Protons (-CH ₂ -CH(OH)SO ₃ Na)	~2.41 (multiplet)[6]	~1.5 - 2.0	An upfield shift is observed due to the change from a carbonyl group to the bisulfite adduct.[4]
Methylene Protons (-CH ₂) ₄ -)	~1.30 - 1.62[6]	~1.2 - 1.6	Minor changes in chemical shift are expected for the rest of the alkyl chain.
Terminal Methyl Protons (-CH ₃)	~0.88 (triplet)[6]	~0.9	The terminal methyl group is least affected by the transformation. [4]

Experimental Protocols

Detailed methodologies for the formation of the heptanal bisulfite adduct and its subsequent analysis by ¹H NMR are provided below.

Formation of Heptanal Bisulfite Adduct

This protocol is a representative procedure based on common methods for the formation of aldehyde bisulfite adducts.^{[1][7][8]}

Materials:

- Heptanal
- Sodium bisulfite (NaHSO_3) or Sodium metabisulfite ($\text{Na}_2\text{S}_2\text{O}_5$)
- Ethanol (EtOH)
- Water (H_2O)
- Ethyl Acetate (EtOAc) or n-Propyl Acetate
- Diethyl ether (Et_2O) for washing
- Round-bottom flask
- Magnetic stirrer and stir bar
- Ice bath
- Büchner funnel and filter paper
- Vacuum flask

Procedure:

- In a round-bottom flask equipped with a magnetic stir bar, dissolve the crude or pure heptanal in a mixture of ethanol and ethyl acetate.
- Prepare a saturated aqueous solution of sodium bisulfite.
- Cool the heptanal solution in an ice bath with stirring.
- Slowly add the saturated sodium bisulfite solution to the heptanal solution.

- Stir the resulting mixture vigorously. The formation of a white precipitate (the bisulfite adduct) should be observed. The reaction progress can be monitored by ^1H NMR to check for the disappearance of the aldehyde signal.^[9]
- Continue stirring for a period of 1 to 4 hours to ensure complete reaction.
- Isolate the solid bisulfite adduct by vacuum filtration using a Büchner funnel.
- Wash the collected solid with cold ethanol and then with diethyl ether to remove any unreacted aldehyde and other organic impurities.
- Dry the white solid under vacuum to obtain the purified heptanal bisulfite adduct.

^1H NMR Sample Preparation and Acquisition

Materials:

- Heptanal bisulfite adduct
- Deuterated solvent (e.g., DMSO- d_6 or D_2O)
- NMR tube
- Pipettes
- Vortex mixer

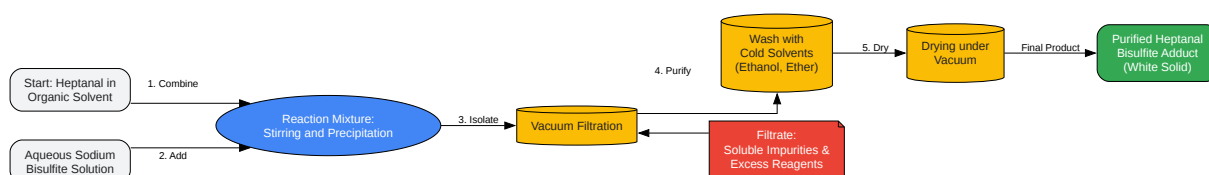
Procedure:

- Dissolve approximately 5-10 mg of the dried heptanal bisulfite adduct in about 0.6-0.7 mL of a suitable deuterated solvent (DMSO- d_6 is often used for bisulfite adducts) in a clean, dry NMR tube.^[7]
- Ensure the solid is fully dissolved. Gentle vortexing may be required.
- Acquire the ^1H NMR spectrum on a spectrometer (e.g., 400 MHz or higher for better resolution).

- Process the spectrum, including Fourier transformation, phase correction, and baseline correction.
- Integrate the signals and assign the peaks based on their chemical shifts and multiplicities, referencing the expected values in the table above.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the formation and isolation of the heptanal bisulfite adduct.



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